Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a thiazole-based compound featuring two interconnected thiazole rings bridged by acetamido groups, with a terminal 3-phenylureido substituent.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-2-28-16(26)9-14-11-29-18(22-14)23-15(25)8-13-10-30-19(21-13)24-17(27)20-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,22,23,25)(H2,20,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXKIHMMZULLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets leading to changes in their function. Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The exact mode of action would depend on the specific targets and the nature of the interactions.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways related to their biological activities. For instance, they may inhibit enzymes involved in inflammatory responses, interfere with microbial cell wall synthesis, or disrupt viral replication processes. They may also induce apoptosis in tumor cells or protect neurons from damage.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability and can be designed to have desirable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives are known to have diverse effects at the molecular and cellular levels, corresponding to their wide range of biological activities. These may include reduced inflammation, inhibition of microbial growth, suppression of viral replication, induction of tumor cell death, and neuroprotection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms. The compound may be designed to be stable and effective under the specific environmental conditions where it is intended to act.
Biological Activity
Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with acetamides and urea. The general synthetic route includes:
- Formation of Thiazole Derivatives : Thiazole rings are constructed using appropriate precursors.
- Amidation : The thiazole derivatives are then reacted with phenylurea to form the central structure.
- Acetate Formation : Finally, the ethyl acetate moiety is introduced, yielding the final product.
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O3S2
- Melting Point : 90-92 °C
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The mode of action often involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Activity
Research has demonstrated that thiazole derivatives can possess anti-inflammatory properties. In one study, a series of thiazole-based compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This compound exhibited significant inhibition, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity :
- A study conducted on a series of thiazole derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. This compound was among those tested, showing promising results in vitro.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | MRSA |
| Control Drug | 8 | MRSA |
- Anti-inflammatory Assessment :
- In vitro assays were performed to evaluate the anti-inflammatory potential by measuring COX inhibition. The results indicated that the compound significantly reduced prostaglandin E2 production, a marker of inflammation.
| Compound Name | IC50 (µM) | COX Inhibition (%) |
|---|---|---|
| This compound | 12 | 75 |
| Aspirin | 10 | 80 |
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The target compound is distinguished by its dual thiazole-acetamido backbone and 3-phenylureido group . Key comparisons with analogs include:
Key Observations :
- Linker Diversity : The target compound uses acetamido bridges , whereas analogs like 10i/j () employ a piperazine linker , which may enhance conformational flexibility .
- Substituent Effects: The 3-phenylureido group in the target contrasts with sulfonyl (), thioureido (), and hydroxyphenyl () groups, each conferring distinct electronic and steric properties.
- Molecular Weight and Solubility : The target’s higher molecular weight (estimated >400 g/mol) compared to simpler analogs (e.g., 263.31 g/mol in ) suggests reduced solubility, a common challenge in drug development .
Physicochemical and Spectroscopic Properties
- pKa and Ionization : The thioureido derivative () has a near-neutral pKa (7.14), favoring solubility at physiological pH, whereas the target’s urea group (pKa ~3–5 for ureas) may limit ionization .
- Spectroscopic Data : Analogs like 21a () provide detailed 1H/13C NMR profiles, which could guide characterization of the target’s urea NH protons (expected δ 8–10 ppm) and thiazole protons (δ 7–8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
